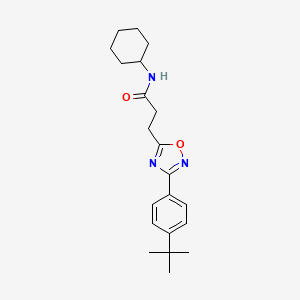
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family of compounds and has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. It is thought to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. It has also been found to reduce the levels of glutamate, which is responsible for excitatory neurotransmission. Additionally, it has been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticonvulsant and anxiolytic effects at low doses, making it an ideal candidate for studying the GABAergic system. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One of the most promising areas of research is its potential as a neuroprotective agent in various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its high potency and selectivity make it an ideal candidate for studying the GABAergic system and its potential applications in various neurological disorders. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Synthesemethoden
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of tert-butyl 4-(2-aminoethyl)benzoate with cyclohexyl isocyanate, followed by cyclization with triphosgene and N-cyclohexylpropanamide. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in scientific research are vast. It has been found to exhibit potent anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential as a neuroprotective agent in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)16-11-9-15(10-12-16)20-23-19(26-24-20)14-13-18(25)22-17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABAUODFXYTVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

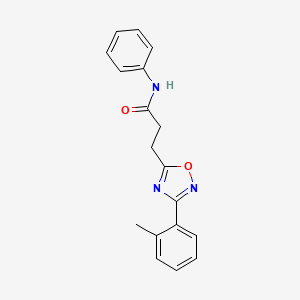
![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)
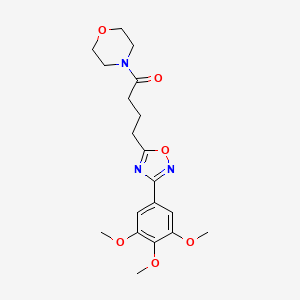

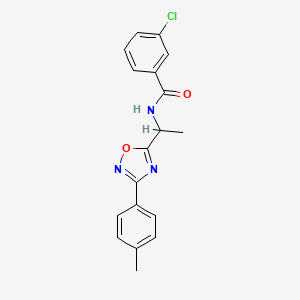
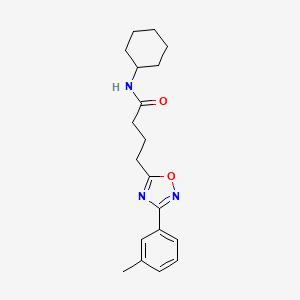
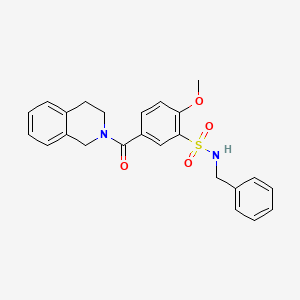
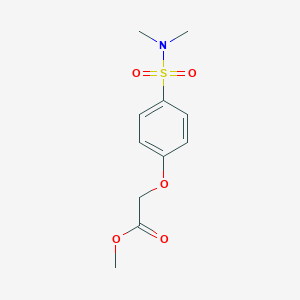
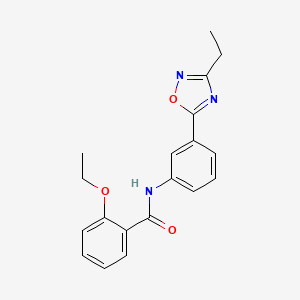
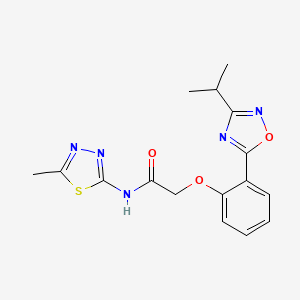
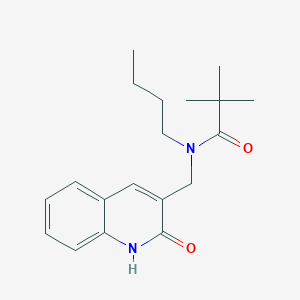

![N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)
